molecular formula C17H21N3O3 B2861591 N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide CAS No. 941934-67-4

N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Cat. No. B2861591
CAS RN: 941934-67-4
M. Wt: 315.373
InChI Key: BWHBYMUKRSXDNS-UHFFFAOYSA-N
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Description

“N1-cyclopentyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide” is a small molecule . It belongs to the class of organic compounds known as alpha amino acid amides, which are amide derivatives of alpha amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclopentyl group, a phenyl group, and an oxalamide group . The chemical formula is C10H13N3O2S .

Scientific Research Applications

Neuropharmacology and Antitumor Activity A study explored the in vitro pharmacological properties of a novel neuropeptide Y Y2 receptor antagonist, demonstrating its potential for investigating central and peripheral Y2 receptors' roles in vivo. This compound, while not the exact chemical mentioned, shares structural similarities that suggest a potential for neuropharmacological research applications (Bonaventure et al., 2004).

Cancer Research Research on polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, has shown selective cytotoxic activity against cancer cells through the induction of programmed cell death. This indicates the role of similar compounds in developing new antitumor agents (Ha et al., 1997).

Synthetic Chemistry A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides demonstrates the application of similar compounds in organic synthesis, providing a pathway for the synthesis of anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Antibacterial and Antifungal Studies A series of spiro[pyrrolidin-2,3′-oxindoles] demonstrated significant in vitro antibacterial, antifungal, antimalarial, and antitubercular activities. These findings suggest that compounds with related structures could be potential candidates for developing new antimicrobial agents (Haddad et al., 2015).

Cardiotoxicity Prevention The protective effect of N-Acetylcysteine against cyclophosphamide-induced cardiotoxicity in rats indicates the therapeutic potential of similar compounds in mitigating drug-induced organ damage (Mansour et al., 2015).

properties

IUPAC Name

N-cyclopentyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c21-15-9-4-10-20(15)14-8-3-7-13(11-14)19-17(23)16(22)18-12-5-1-2-6-12/h3,7-8,11-12H,1-2,4-6,9-10H2,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHBYMUKRSXDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NC2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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